molecular formula C21H21N3O6S2 B2723445 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate CAS No. 896017-78-0

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Cat. No. B2723445
CAS RN: 896017-78-0
M. Wt: 475.53
InChI Key: XINHDKPMRLMLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Compounds with structural elements similar to the query chemical have been synthesized and tested against Mycobacterium tuberculosis. Derivatives of pyridines and pyrazines substituted with oxadiazole and thiadiazole rings demonstrated potent antimycobacterial activity, with some compounds showing activities significantly exceeding those of standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).

Fungicidal Activity

Research into 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) has unveiled their potential as fungicides, particularly against rice sheath blight, a significant disease affecting rice crops in China. The structure-activity relationships of these compounds have been explored, identifying specific derivatives with high fungicidal efficacy (Chen, Li, & Han, 2000).

Antibacterial and Anticancer Agents

Novel analogs of pyrazol-5-ones substituted with benzothiazole have been designed, synthesized, and found to display promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. Some of these compounds also showed significant cytotoxic activity against mammalian cell lines, suggesting potential as anticancer agents (Palkar et al., 2017).

Nitric Oxide Synthase Inhibition

Thiadiazoline and pyrazoline derivatives have been developed and assessed for their inhibitory activity against nitric oxide synthase (NOS), a critical enzyme involved in various physiological and pathological processes. These studies have led to the identification of compounds with selective inhibitory effects on different NOS isoforms, contributing to the understanding of NOS regulation and its therapeutic potential (Arias et al., 2018).

Heterocyclic Synthesis

The synthesis of spiro-fused azirino-pyrazolones represents a novel approach to creating heterocyclic systems with potential applications in medicinal chemistry and drug design. These compounds exhibit unique structural features, providing a foundation for the development of new therapeutic agents (Holzer et al., 2003).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S2/c1-4-18(26)22-20-23-24-21(32-20)31-11-15-9-16(25)17(10-28-15)30-19(27)13-5-7-14(8-6-13)29-12(2)3/h5-10,12H,4,11H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINHDKPMRLMLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-isopropoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.